molecular formula C15H10ClF3O3 B6411494 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1262010-62-7

2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411494
CAS No.: 1262010-62-7
M. Wt: 330.68 g/mol
InChI Key: DWRSSMSRIICQFT-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to the benzene ring. It is used as a building block in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group into the aromatic ring .

Chemical Reactions Analysis

2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and radical initiators. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The chloro and methoxy groups contribute to the compound’s electronic properties, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can be compared with other similar compounds such as:

The unique combination of the chloro, methoxy, and trifluoromethyl groups in this compound makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-5-3-9(7-11(13)15(17,18)19)8-2-4-12(16)10(6-8)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSSMSRIICQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692171
Record name 4-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-62-7
Record name 4-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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